molecular formula C18H11F3O6 B2970109 ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid CAS No. 951935-05-0

({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid

Cat. No. B2970109
CAS RN: 951935-05-0
M. Wt: 380.275
InChI Key: LAVPPJZFLYQNHL-UHFFFAOYSA-N
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Description

The compound “({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid” is a chemical compound with a complex structure . It has a molecular formula of C10H7F3O4 .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several functional groups present. These include a chromene group, a trifluoromethoxy group attached to a phenyl ring, and an acetic acid group .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 299.2±40.0 °C at 760 mmHg, and a flash point of 134.7±27.3 °C . It also has several other properties such as a molar refractivity of 49.2±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 170.9±3.0 cm3 .

Scientific Research Applications

Antimicrobial Activity

Derivatives of ({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid have been synthesized and evaluated for their antimicrobial properties. The key intermediate for synthesizing several new compounds with potential antimicrobial activities was prepared from its ester and 100% hydrazine hydrate. These compounds, including Schiff's bases and various hydrazides, demonstrate the chemical versatility and potential application of this core structure in developing antimicrobial agents (Čačić et al., 2006).

Antioxidant Activity

Research on synthesized coumarins, including derivatives of this compound, has shown significant antioxidant activities. These compounds were evaluated against standard methods and showed promising results compared to known antioxidants like ascorbic acid, highlighting their potential in oxidative stress-related therapeutic applications (Kadhum et al., 2011).

Antineoplastic Activity

The antineoplastic (anticancer) potential of certain derivatives, particularly those involving pyrano[3,2-c]chromene skeletons, has been explored. These compounds were synthesized under mild conditions and evaluated for their activity against various human tumor cell lines. The results identified the 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromen-2-one skeleton as a promising lead for further study in antitumor drug development (Gašparová et al., 2013).

Chemical Synthesis and Catalysis

The compound and its derivatives have been utilized in various chemical syntheses and catalytic processes. For instance, Pd(II)-catalyzed C-H activation/aryl-aryl coupling procedures have incorporated similar structures to enhance the scope and practicality of forming carbon-carbon bonds in organic synthesis, demonstrating the compound's utility in facilitating complex chemical transformations (Wang et al., 2008).

properties

IUPAC Name

2-[2-oxo-3-[4-(trifluoromethoxy)phenyl]chromen-7-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O6/c19-18(20,21)27-12-4-1-10(2-5-12)14-7-11-3-6-13(25-9-16(22)23)8-15(11)26-17(14)24/h1-8H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVPPJZFLYQNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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